molecular formula C7H10N2O B165692 2,4-Diaminoanisole CAS No. 615-05-4

2,4-Diaminoanisole

Cat. No. B165692
CAS RN: 615-05-4
M. Wt: 138.17 g/mol
InChI Key: BAHPQISAXRFLCL-UHFFFAOYSA-N
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Description

2,4-Diaminoanisole belongs to the class of primary aromatic amines (PAAs). It is categorized as a carcinogenic compound . It is primarily used (along with salts such as 2,4-diaminoanisole sulfate) as a component of hair & fur dye formulations .


Synthesis Analysis

The synthesis of 2,4-Diaminoanisole has evolved over the years. Although it can be prepared by a number of methods starting with different raw materials, some processes need harsh experimental conditions, involve toxic raw materials, and generate hazardous wastes .


Molecular Structure Analysis

The molecular formula of 2,4-Diaminoanisole is C7H10N2O . The molecular weight is 138.17 .


Chemical Reactions Analysis

2,4-Diaminoanisole is weakly acidic and can react as either an oxidizing agent or reducing agent . It is incompatible with strong oxidizers .


Physical And Chemical Properties Analysis

2,4-Diaminoanisole is a needle-like solid with a molecular weight of 138.19 and a freezing/melting point of 67-68℃ . It is soluble in diethyl ether and ethanol . It darkens on exposure to light .

Scientific Research Applications

Use in Hair Dyes

Scientific Field: Cosmetology and Dermatology

Methods of Application

The compound is mixed with other ingredients to form a hair dye, which is then applied to the hair. The exact formulation and application methods can vary depending on the specific product .

Use as an Analytical Standard

Scientific Field: Analytical Chemistry

Methods of Application: The compound is used in its neat form in high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques .

Results or Outcomes: The use of 2,4-Diaminoanisole as an analytical standard helps in the identification and quantification of compounds in various samples .

Use in Degradation Pathway Studies

Scientific Field: Environmental Chemistry

Methods of Application: The formation of 2,4-Diaminoanisole is studied through the reduction of nitro groups in certain compounds .

Results or Outcomes: The study helps in understanding the degradation pathways of certain environmental pollutants .

Use in Reductive Transformation of 2,4-Dinitroanisole

Scientific Field: Environmental Chemistry

Methods of Application

The reduction of DNAN is achieved in an anaerobic system coupled with ZVI. The role of ZVI in this process has been elucidated .

Results or Outcomes: Both removal of DNAN and formation of 2,4-diaminoanisole were notably improved in the ZVI coupled biosystem .

Use in Determination of Analytes in Mainstream Waterpipe Smoke

Scientific Field: Analytical Chemistry

Methods of Application: The compound is used in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) .

Results or Outcomes: The use of 2,4-Diaminoanisole as an analytical standard helps in the identification and quantification of compounds in mainstream waterpipe smoke .

Use in Determination of Analytes in Haircolor Products

Scientific Field: Analytical Chemistry

Methods of Application: The compound is used in high performance liquid chromatography (HPLC) .

Results or Outcomes: The use of 2,4-Diaminoanisole as an analytical standard helps in the identification and quantification of compounds in haircolor products .

Use in Promoting Thyroid Carcinogenesis

Scientific Field: Oncology

Methods of Application: The compound is administered to rats and the incidence and numbers of preneoplastic lesions, adenomas, and carcinomas are observed .

Results or Outcomes: Increased incidence and numbers of preneoplastic lesions, adenomas, and carcinomas were observed .

Use in Combined Administration with Other Compounds

Scientific Field: Pharmacology

Methods of Application: The compounds are administered to rats and the incidence of thyroid hyperplasia and papillary thyroid are observed .

Results or Outcomes: A high incidence of thyroid hyperplasia and papillary thyroid were observed .

Safety And Hazards

2,4-Diaminoanisole is confirmed as a carcinogen. It is poisonous by the intraperitoneal route and moderately toxic by ingestion . It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects .

Future Directions

While the future directions of 2,4-Diaminoanisole are not explicitly mentioned in the search results, it is noted that it is primarily used as a component of hair & fur dye formulations . This suggests that future research and development could potentially focus on improving the safety and effectiveness of these formulations.

properties

IUPAC Name

4-methoxybenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,8-9H2,1H3
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InChI Key

BAHPQISAXRFLCL-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)N)N
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Molecular Formula

C7H10N2O
Record name 2,4-DIAMINOANISOLE
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Related CAS

39156-41-7 (sulfate[1:1]), 614-94-8 (di-hydrochloride), 6219-67-6 (sulfate)
Record name 2,4-Diaminoanisole
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DSSTOX Substance ID

DTXSID5041358
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Molecular Weight

138.17 g/mol
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Physical Description

2,4-diaminoanisole appears as colorless needles. Primarily used (along with salts such as 2,4-diaminoanisole sulfate) as a component of hair & fur dye formulations. (NIOSH, 2022), Colorless solid (needles). [Note: The primary use (including its salts such as 2,4-diaminoanisole sulfate) is a component of hair & fur dye formulations.] [NIOSH], COLOURLESS SOLID IN VARIOUS FORMS.
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Solubility

Soluble in alcohol, hot ether; slightly soluble in DMSO, Solubility in water: miscible
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Vapor Density

Relative vapor density (air = 1): 4.77
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Vapor Pressure

0.04 [mmHg]
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Mechanism of Action

To clarify the mechanism of carcinogenesis by hair dyes ... /the authors/ compared the extent of DNA damage induced by mutagenic m-phenylenediamine and 4-methoxy-m-phenylenediamine, using (32)P-5'-end-labeled DNA fragments obtained from the human c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Carcinogenic 4-methoxy-m-phenylenediamine caused DNA damage at thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine, a Cu(I)-specific chelator, inhibited 4-methoxy-m-phenylenediamine-induced DNA damage, suggesting the involvement of H2O2 and Cu(I). Superoxide dismutase (SOD) enhanced the DNA damage. Formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG) was induced by 4-methoxy-m-phenylenediamine in the presence of Cu(II). UV-visible spectroscopic studies have shown that Cu(II) mediated autoxidation of 4-methoxy-m-phenylenediamine and SOD accelerated the autoxidation. On the other hand, non-carcinogenic m-phenylenediamine did not cause clear DNA damage and significant autoxidation even in the presence of Cu(II). These results suggest that carcinogenicity of m-phenylenediamines is associated with ability to cause oxidative DNA damage ...
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Product Name

2,4-Diaminoanisole

Color/Form

Needles from ether, Colorless solid (needles).

CAS RN

615-05-4
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Melting Point

153 °F (NIOSH, 2023), 67-68 °C, 68 °C
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Synthesis routes and methods

Procedure details

4-Methoxy-benzene-1,3-diamine (D-3) was synthesized following the general scheme above starting from 1-methoxy-2,4-dinitro-benzene. Yield (quant.). HPLC ret. time 0.31 min, 10-99% CH3CN, 5 min run.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
FN Marzulli, DM Anjo, HI Maibach - Food and cosmetics toxicology, 1981 - Elsevier
Skin penetration by five substances that have been reported to be present in cosmetics was measured in vivo in humans, monkeys and swine. The greatest skin penetration was …
Number of citations: 58 www.sciencedirect.com
E Dybing, T Aune - Acta Pharmacologica et Toxicologica, 1977 - Wiley Online Library
Hexachlorobenzene (HCB)‐pretreatment of rats leads to an increase in liver microsomal 2,4‐diaminoanisole activation to a mutagen after a dose of 10 mg/kg intraperitoneally and to an …
Number of citations: 22 onlinelibrary.wiley.com
PH Grantham, T Benjamin, LC Tahan, PP Roller… - Xenobiotica, 1979 - Taylor & Francis
1. 2,4-Diamino[ring-U- 14 C] administered intraperitoneally to rats is excreted chiefly via the urine (79 and 85% of the dose in 24 and 48h, respectively). The isotope in the faeces was 2·…
Number of citations: 19 www.tandfonline.com
T Aune, E Dybing - Biochemical Pharmacology, 1979 - Elsevier
The mutagenicity of the two carcinogenic arylamines 2,4-diaminoanisole (2,4-DAA) and 2-aminofluorene (AF) was compared using liver and kidney fractions from two aromatic …
Number of citations: 13 www.sciencedirect.com
MM Shahin, D Rouers, A Bugaut… - Mutation Research/Genetic …, 1980 - Elsevier
Six 2,4-diaminoalkoxybenzenes were examined for their ability to induce mutation in Salmonella typhimurium. Each compound was tested at 8 concentrations in 5 strains. The …
Number of citations: 53 www.sciencedirect.com
RP Evarts, CA Brown - Journal of the National Cancer Institute, 1980 - academic.oup.com
F344 female rats were fed 2,4-diaminoanisole sulfate (2,4-DAA) (a hair dye component) at three concentration levels up to 86 weeks. The administration of hair dye was interrupted after …
Number of citations: 16 academic.oup.com
HP Stein, LJ Bahlman, JC Parker… - American Industrial …, 1978 - Taylor & Francis
The National institute for Occupational Safety and Health (NIOSH) recommends that 2, 4-diaminoainisole (4-methoxy-m-phenlyenediamine) and its salts* be handled in the workplace …
Number of citations: 3 www.tandfonline.com
R Hasegawa, T Shirai, K Hakoi, S Wada… - …, 1991 - academic.oup.com
Three thyroid carcinogens, 2,4-diaminoanisole sulfate (DAAS), N,N′-diethylthiourea (DETU) and 4,4′-thiodianiline (IDA), were simultaneously administered in the diet to male K344 …
Number of citations: 9 academic.oup.com
E Dybing, SS Thorgeirsson - Biochemical Pharmacology, 1977 - Elsevier
The activation of 2, 4-diaminoanisole to a mutagen in the Salmonella test system by liver fractions of rats and mice is increased by treatments of animals with inducers of the cytochrome …
Number of citations: 67 www.sciencedirect.com
Y Kitahori, M Ohshima, H Matsuki, N Konishi… - Cancer letters, 1989 - Elsevier
Two experiments were conducted to examine the effects of 2,4-diaminoanisole sulfate (2,4-DAAS) on thyroid function and carcinogenesis in male Wistar rats. In experiment 1, feeding …
Number of citations: 17 www.sciencedirect.com

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